![molecular formula C12H13N3O2S2 B2716294 6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448046-85-2](/img/structure/B2716294.png)
6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
“6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been described in numerous methods . For instance, a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported .Molecular Structure Analysis
The molecular structure of pyrimidines, including “6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine”, is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . Further structural analysis would require more specific information or experimental data such as NMR or X-ray crystallography.Scientific Research Applications
- CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer therapy. Researchers have designed a series of small molecules based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds were synthesized and evaluated as novel CDK2 inhibitors .
- Results showed that several of these compounds exhibited superior cytotoxic activity against cancer cell lines (MCF-7 and HCT-116) with IC50 values ranging from 45 to 97 nM. They also demonstrated moderate activity against HepG-2 cells (IC50 range: 48–90 nM) compared to the standard drug sorafenib. Notably, compounds 14 and 15 displayed the best cytotoxic activities across all three cell lines .
- Additionally, these compounds showed enzymatic inhibitory activity against CDK2/cyclin A2, making them promising candidates for further investigation .
- A library of pyrazolo[3,4-d]pyrimidine derivatives was synthesized and screened for antibacterial activity against Gram-negative (Pseudomonas aeruginosa and Klebsiella pneumonia) and Gram-positive (Staphylococcus aureus and Enterococcus raffinosus) bacteria. Compounds a27 and a28 exhibited higher antibacterial activity than standard drugs .
- Researchers reported an effective and smooth synthesis of functionally important pyrimidines using 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .
- Thiophenes play a crucial role in drug development. For instance:
- Pyrimido[4,5-d]pyrimidines are bicyclic compounds with two fused pyrimidine rings. They have potential applications due to their unique structure and nitrogen atoms at the ring junction .
Cancer Treatment: CDK2 Inhibition
Antibacterial Properties
Smooth Synthesis of Pyrimidines
Thiophene Derivatives
Bicyclic Systems: Pyrimido[4,5-d]pyrimidines
Metal Complexing Agents and Insecticides
Mechanism of Action
Target of Action
Pyrimidines, such as “6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine”, often target various enzymes and receptors in the body. The specific targets can vary widely depending on the exact structure of the compound .
Mode of Action
Pyrimidines typically interact with their targets by binding to active sites or other key regions, which can inhibit the target’s function or modulate it in some way . The exact mode of action for “6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” would depend on its specific target.
Biochemical Pathways
Pyrimidines are involved in a variety of biochemical pathways, particularly those related to nucleic acid synthesis. They can affect cellular processes such as cell growth, differentiation, and apoptosis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrimidines can vary widely depending on their exact structure. Factors such as solubility, stability, and molecular size can all influence a compound’s pharmacokinetics .
Result of Action
The molecular and cellular effects of pyrimidines like “6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” can include changes in gene expression, cell cycle arrest, and induction of apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrimidines .
properties
IUPAC Name |
6-(5-ethylthiophen-2-yl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-2-10-3-4-12(18-10)19(16,17)15-6-9-5-13-8-14-11(9)7-15/h3-5,8H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIZNHYZAZAARF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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